molecular formula C7H4F3NO3 B075305 4-Nitro-2-(trifluoromethyl)phenol CAS No. 1548-61-4

4-Nitro-2-(trifluoromethyl)phenol

Cat. No. B075305
CAS RN: 1548-61-4
M. Wt: 207.11 g/mol
InChI Key: GWGZFNRFNIXCGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitro-substituted phenols, including compounds similar to 4-Nitro-2-(trifluoromethyl)phenol, involves various chemical strategies. For example, the synthesis of nitro-substituted 4-[(phenylmethylene)imino]phenols demonstrates the complexity of introducing nitro groups into phenolic compounds. These compounds exhibit solvatochromism, which is the change in color based on the solvent, indicating interactions between the nitro and phenolate groups and the solvent molecules (Nandi et al., 2012). Similarly, the synthesis of 4-(Nitrostyryl)phenols and their transformation into solvatochromic phenolates showcases methods to synthesize nitrophenol derivatives and their electronic properties (Stock et al., 2015).

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives is crucial for their chemical behavior. Studies have shown that the geometries of such compounds, as confirmed by X-ray structures, are aligned with their electronic properties. The HOMO-LUMO energy gaps of deprotonated forms indicate increased electron delocalization, which is fundamental for understanding the molecular structure and reactivity of nitrophenol derivatives (Stock et al., 2015).

Chemical Reactions and Properties

4-Nitro-2-(trifluoromethyl)phenol and related compounds participate in various chemical reactions, highlighting their reactivity. For instance, acid-promoted electrophilic trifluoromethylthiolation of phenols is a reaction showcasing the introduction of SCF3 groups into the phenol structure, demonstrating the versatility of nitrophenols in chemical synthesis (Jereb & Gosak, 2015). Moreover, the nitration of phenols, leading to the formation of nitrophenols under UV irradiation, exemplifies the photochemical properties of these compounds (Vione et al., 2001).

Physical Properties Analysis

The physical properties of nitrophenol derivatives, such as solvatochromism, are influenced by their molecular structure. The interaction of nitrophenolates with various solvents through hydrogen bonding and nonspecific interactions results in significant changes in their UV-visible spectroscopic behavior, which is crucial for applications in materials science and as probes for investigating solvent mixtures (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Nitro-2-(trifluoromethyl)phenol derivatives, including their reactivity in electrophilic substitution reactions and their behavior in solvatochromic switches, highlight the significance of nitro and trifluoromethyl groups in determining the chemical behavior of phenolic compounds. The ability of these compounds to act as probes in solvent mixtures and their unusual UV-vis behavior in response to polarity changes in the medium are notable characteristics (Nandi et al., 2012).

Scientific Research Applications

  • Synthesis and Properties of Novel Phthalocyanines :

    • The compound was used in synthesizing novel phthalocyanines with high solubility in various solvents. These phthalocyanines were characterized using different spectroscopic methods and found to have potential applications in areas like photovoltaics and sensor technology (Burat, Öz, & Bayır, 2012).
  • Electrochemical Sensing and Remediation of 4-Nitrophenol :

    • A study on the electrochemical sensing and remediation of 4-nitrophenol (a derivative of the compound ) used copper oxide nanoparticles. This research demonstrated potential applications in environmental monitoring and pollution control (Singh et al., 2017).
  • Photolysis in Environmental Chemistry :

    • Research on the photolysis of trifluoromethylphenols, including 3-trifluoromethyl-4-nitrophenol, showed their degradation to produce trifluoroacetic acid under certain conditions. This has implications for understanding environmental impacts and degradation pathways of such compounds (Ellis & Mabury, 2000).
  • Synthesis of Selective Androgen Receptor Modulators :

    • The compound was used as a key intermediate in the synthesis of selective androgen receptor modulators, which have potential therapeutic applications in areas like osteoporosis and muscle wasting (Boros, Kaldor, & Turnbull, 2011).
  • Study on Solvatochromic Phenolates :

    • Research on solvatochromic phenolates derived from nitro-substituted phenols, including derivatives of 4-Nitro-2-(trifluoromethyl)phenol, has applications in the development of molecular probes and sensors for investigating solvent mixtures (Nandi et al., 2012).
  • Adsorption Studies Using Activated Carbon Fibers :

    • This study explored the adsorption capacities of various substituted phenols, including 4-nitrophenol, on activated carbon fibers. Such research is relevant for water purification and environmental remediation technologies (Liu et al., 2010).

Safety And Hazards

4-Nitro-2-(trifluoromethyl)phenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-nitro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(11(13)14)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGZFNRFNIXCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165720
Record name Phenol, 4-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(trifluoromethyl)phenol

CAS RN

1548-61-4
Record name Phenol, 4-nitro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-2-(trifluoromethyl)phenol
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Synthesis routes and methods I

Procedure details

450 g of 2-chloro-5-nitro-benzotrifluoride in 1,250 ml of methanol and 35 g of tetraethylammonium chloride are initially introduced. 1,000 g of an aqueous, 50% strength potassium hydroxide solution are then added dropwise (1 hour), the temperature being kept at a maximum of 40° C. by cooling. About 30 minutes after the addition has ended, the mixture is heated to 80° C. for 6 hours, cooled and rendered acid with concentrated hydrochloric acid. The mixture is extracted several times with 300 ml of methylene chloride each time, and the organic phase is dried with sodium sulphate and freed from the solvent under reduced pressure. About 413 g of crude product, melting point: 90°-95° C., are obtained with a purity of about 95% according to analysis by gas chromatography. After recrystallisation from toluene, or distillation under 0.5 mm, pure 4-nitro-2-trifluoromethylphenol is obtained, melting point: 134° C.
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450 g
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35 g
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Synthesis routes and methods II

Procedure details

A solution of 24.73 g (110.7 mmol) 6-methoxy-5-nitrobenzotrifluoride in 260 ml acetic acid and 130 ml of aqueous HBr solution (62%) was heated to reflux for 96 h, cooled down, evaporated and taken up in aqueous saturated NaHCO3 solution/Et2O (3×). The organic phases were washed with aqueous 10% NaCl, dried over sodium sulfate, and evaporated to dryness to yield 19.27 g of the title compound as yellow solid of mp. 103–104° C.
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24.73 g
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260 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
RL Jacobs - The Journal of Organic Chemistry, 1971 - ACS Publications
Preparation of the Dianion from 1, 4-Bisbiphenylene-1, 4-dimethoxy-2-butyne (III).—Tetrahydrofuran (250 ml) was dis-tilled, in a nitrogen atmosphere, into a dry 500-ml erlenmeyer flask …
Number of citations: 9 pubs.acs.org
W Chen, F Liu, M Ji, S Yang - High Performance Polymers, 2017 - journals.sagepub.com
… 4-Nitro-2-trifluoromethyl phenol and terephthaloyl chloride were purchased from J&K Scientific Co. Ltd (Japan) and used as received. Palladium on activated carbon (10% Pd/C) was …
Number of citations: 20 journals.sagepub.com
C Udagawa, S Fukuyoshi, S Morimoto… - … of Photochemistry and …, 2011 - Elsevier
Photochemistry of an anticancer drug flutamide, 2-methyl-N-[4-nitro-3-(trifluoromethyl) phenyl] propanamide has been investigated in various media in the absence and presence of 0.1…
Number of citations: 22 www.sciencedirect.com
Y Wang, T Yang, Q Liu, Y Ma, L Yang, L Zhou… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel series of N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides as RORγt inverse agonists was discovered. Binding mode analysis of a RORγt partial agonist (2c) revealed by co-crystal …
Number of citations: 31 www.sciencedirect.com
X Wei, G Zhang, L Zhou, J Li - Applied Surface Science, 2017 - Elsevier
Novel fluorinated cross-linked polyphosphazene microspheres bearing active amino groups on the surface have been successfully prepared by precipitation polymerization of …
Number of citations: 22 www.sciencedirect.com
NM Youssef, S Elshazly, EA Hamed - International Journal of Chemistry, 2015 - Citeseer
… chloride and isobutyl chloride (10mmol) were added to a mixture of phenols namely 2-nitrophenol, 4-nitrophenol, 4-nitro-3-trifluoromethyl phenol and 4-nitro-2-trifluoromethyl phenol, (…
Number of citations: 1 citeseerx.ist.psu.edu
G Brieger, DR Anderson - The Journal of Organic Chemistry, 1971 - ACS Publications
New route to 4-brexene Page 1 Notes J. Org. Chem., Vol. 36, No. 243 Table I Products from Nucleophilic Substitutions of Nitrotrifluoromethylchlorobenzenes in DMSO Chlorobenzene …
Number of citations: 27 pubs.acs.org
EM Lopez-Fontal - 2016 - researchgate.net
DNA is an exquisite self-assembly system and an example of a multipoint-interaction system which shows high cooperativity when hybridised. 1 Yet, modified versions of DNA have …
Number of citations: 0 www.researchgate.net
A Koppaka, JK Kirkland, RA Periana… - The Journal of Organic …, 2022 - ACS Publications
Reactions that result in the oxy-functionalization of sp 2 C–H bonds to give phenols are relatively rare. Here we report experiments and density functional theory (DFT) calculations that …
Number of citations: 3 pubs.acs.org
H Yang - 2007 - search.proquest.com
The synthesis and characterization of two main-chain smectic liquid crystalline polymer systems are presented. All polymers are prepared by acyclic diene metathesis polymerization (…
Number of citations: 1 search.proquest.com

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